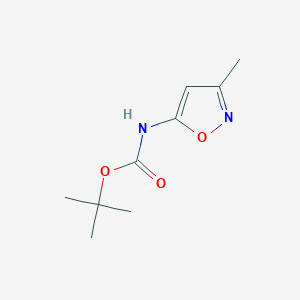
tert-Butyl (3-methylisoxazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(t-Butoxycarbonylamino)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The t-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(t-Butoxycarbonylamino)-3-methylisoxazole typically involves the protection of the amine group with the t-butoxycarbonyl group. One common method involves the reaction of 3-methylisoxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for 5-(t-Butoxycarbonylamino)-3-methylisoxazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
5-(t-Butoxycarbonylamino)-3-methylisoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups.
科学的研究の応用
5-(t-Butoxycarbonylamino)-3-methylisoxazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 5-(t-Butoxycarbonylamino)-3-methylisoxazole involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
Similar Compounds
5-(t-Butoxycarbonylamino)-4-methylisoxazole: Similar structure with a different position of the methyl group.
5-(t-Butoxycarbonylamino)-3-ethylisoxazole: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
5-(t-Butoxycarbonylamino)-3-methylisoxazole is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the Boc group provides a versatile protecting group for synthetic applications .
特性
CAS番号 |
174078-95-6 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
tert-butyl N-(3-methyl-1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-6-5-7(14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
InChIキー |
IMSHVRRNAZVAFS-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=NOC(=C1)NC(=O)OC(C)(C)C |
同義語 |
Carbamic acid, (3-methyl-5-isoxazolyl)-, 1,1-dimethylethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















